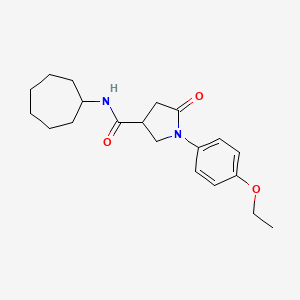

N-cycloheptyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

CAS No. |

802930-68-3 |

|---|---|

Molecular Formula |

C20H28N2O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-cycloheptyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H28N2O3/c1-2-25-18-11-9-17(10-12-18)22-14-15(13-19(22)23)20(24)21-16-7-5-3-4-6-8-16/h9-12,15-16H,2-8,13-14H2,1H3,(H,21,24) |

InChI Key |

NCXSKMBKMGNUCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCCC3 |

solubility |

15.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of cycloheptyl isocyanate with 4-ethoxyphenylacetic acid under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization and amidation reactions to yield the final compound. The reaction conditions often include the use of organic solvents such as methylene chloride and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that N-cycloheptyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant biological activities, particularly as an enzyme inhibitor. Its mechanism of action may involve interactions with specific biological targets, leading to various therapeutic effects.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes, which may play a role in metabolic pathways associated with various diseases. Studies have shown that it can modulate the activity of enzymes linked to inflammation and cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Potential

The compound has demonstrated promising results in anticancer assays. For instance, it exhibited cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating significant potency against this cell line . This suggests its potential for development into a therapeutic agent for cancer treatment.

Anti-inflammatory Properties

In vitro studies have indicated that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This highlights its potential application in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against Staphylococcus aureus and Escherichia coli | Significant inhibitory effects observed with MIC values of 32 µg/mL and 64 µg/mL respectively |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability with IC50 value of 15 µM after 48 hours |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of 5-oxopyrrolidine-3-carboxamides , which exhibit structural diversity in substituents on the pyrrolidine nitrogen and the aromatic/cycloalkyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects :

- The 4-ethoxyphenyl group in the target compound introduces steric bulk and moderate polarity compared to chloro or acetyl substituents in analogs .

- Cycloalkyl Variations : Cycloheptyl (7-membered ring) in the target compound may confer conformational flexibility distinct from cyclohexyl or cyclopentyl analogs .

Pharmacological Implications: Analogs with chlorophenyl groups (e.g., CAS 896918-68-6) are hypothesized to exhibit antibacterial or enzyme-inhibitory activity, though specific data for the target compound are lacking .

Comparative Bioactivity :

- While the target compound’s bioactivity is uncharacterized, structurally related polymethoxylated flavones (e.g., 2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one) exhibit antibacterial and anti-acne properties, hinting at possible shared functionalities due to the ethoxyphenyl group .

Biological Activity

N-cycloheptyl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound belonging to the class of pyrrolidine derivatives, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

This compound features a pyrrolidine ring substituted with a cycloheptyl group and an ethoxyphenyl moiety, which may influence its biological activity through interactions with various biological targets.

Pharmacological Activity

Research on related compounds suggests that pyrrolidine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Some pyrrolidine derivatives have shown potential as anticancer agents by inhibiting specific cancer cell lines. For example, studies indicate that alterations in the substituents on the pyrrolidine ring can significantly affect cytotoxicity against cancer cells.

- Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial effects, particularly against Gram-positive bacteria. These effects are often attributed to the ability of such compounds to disrupt bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in inflammatory markers |

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in tumor progression and bacterial metabolism.

- Receptor Modulation : The ethoxyphenyl group may interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer growth.

- Cell Cycle Arrest : Evidence suggests that some pyrrolidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Study on Anticancer Effects : A study demonstrated that a similar pyrrolidine derivative exhibited significant cytotoxicity against breast cancer cell lines, leading to increased apoptosis rates compared to control groups .

- Antimicrobial Evaluation : Another investigation revealed that a related compound showed potent antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Q & A

Q. Optimization Tips :

- Solvent choice : 2-propanol enhances cyclization yields compared to DCM .

- Temperature : Controlled heating (80°C) minimizes side reactions during amide coupling .

Which spectroscopic and computational methods are recommended for structural characterization?

- NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent connectivity (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, cycloheptyl protons at δ 1.4–2.1 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 414.2) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions (e.g., pyrrolidine ring puckering) .

- Molecular Docking : Surflex-Dock or AutoDock predicts binding modes with targets like InhA (PDB: 4TZK), highlighting hydrogen bonds with Tyr158 and NAD+ .

How does the 4-ethoxyphenyl group influence biological activity compared to halogenated aryl substituents?

-

Hydrophobic vs. Electronic Effects : The ethoxy group (–OCH₂CH₃) increases hydrophobicity and metabolic stability but reduces electron-withdrawing effects compared to chlorophenyl groups. This trade-off impacts target affinity; for example, dichlorophenyl analogs show stronger InhA inhibition (IC₅₀: 0.32 μM) than ethoxyphenyl derivatives (IC₅₀: 0.58 μM) due to enhanced hydrophobic interactions .

-

Structure-Activity Relationship (SAR) :

Substituent Target Enzyme Key Interaction Reference 4-Ethoxyphenyl InhA Moderate H-bond with NAD+ 3,5-Dichlorophenyl InhA Strong hydrophobic packing

What strategies address contradictions in reported biological activities of pyrrolidine carboxamides?

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant InhA) and buffer conditions (pH 7.4, 25°C) to minimize variability .

- Structural Analysis : Compare substituent effects (e.g., cycloheptyl vs. cyclohexyl) via X-ray or docking to explain potency differences .

- Dose-Response Validation : Replicate IC₅₀/EC₅₀ measurements across multiple labs to confirm activity trends .

How can computational modeling guide the design of analogs with improved selectivity?

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at pyrrolidine’s 5-oxo group) for target engagement .

- Free Energy Perturbation (FEP) : Simulates substituent effects on binding energy (e.g., methyl vs. ethyl groups) .

- Off-Target Screening : Use SwissTargetPrediction to assess selectivity against kinases or GPCRs .

What in vitro assays are suitable for evaluating enzyme inhibition?

- Fluorescence-Based Assays : Measure NADH depletion in InhA inhibition studies (λₑₓ = 340 nm, λₑₘ = 460 nm) .

- Microplate Reader Protocols : High-throughput screening (HTS) with colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity) .

What are the stability considerations for long-term storage?

- Storage Conditions : Protect from light (amber vials), store at –20°C under argon, and use desiccants (silica gel) to prevent hydrolysis .

- Stability Testing : Monitor degradation via HPLC every 6 months; >90% purity maintained for 2 years under optimal conditions .

How does the cycloheptyl group impact pharmacokinetics compared to smaller alkyl chains?

- Lipophilicity : Cycloheptyl increases logP (2.8 vs. 2.1 for cyclohexyl), enhancing membrane permeability but reducing aqueous solubility .

- Metabolism : Bulkier groups resist CYP450 oxidation, prolonging half-life (t₁/₂: 8.2 h vs. 5.1 h for cyclopentyl) .

What synthetic modifications can reduce off-target effects while retaining efficacy?

- Bioisosteric Replacement : Swap ethoxyphenyl with trifluoromethoxy to balance hydrophobicity and electronic effects .

- Ring Expansion : Replace pyrrolidine with piperidine to alter conformational flexibility and binding kinetics .

How are reaction intermediates characterized to ensure synthetic fidelity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.